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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental and extensive theoretical data for 5-Bromo-3-fluoro-2-
hydroxybenzaldehyde are not readily available in published literature. This guide provides a

detailed analysis of a closely related analogue, 5-Bromo-2-hydroxybenzaldehyde (5-BSA), for

which comprehensive spectroscopic and Density Functional Theory (DFT) data exist. This

comparative analysis will serve as a valuable reference for researchers interested in the

computational and experimental characterization of 5-Bromo-3-fluoro-2-
hydroxybenzaldehyde and similar halogenated salicylaldehydes.

Overview of Computational and Experimental
Analysis
The study of halogenated salicylaldehydes is crucial due to their role as versatile building

blocks in the synthesis of Schiff bases, which have applications in various fields, including

materials science and medicinal chemistry.[1][2] Computational methods, particularly DFT, are

powerful tools for understanding the structural, electronic, and spectroscopic properties of

these molecules.[1][3] When combined with experimental techniques like Fourier-Transform

Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, DFT provides a deeper

understanding of molecular behavior.[3]
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This guide focuses on the comprehensive analysis of 5-Bromo-2-hydroxybenzaldehyde (5-

BSA) and presents a comparative look at other halogenated salicylaldehydes.

Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data from the DFT analysis and experimental

studies of 5-Bromo-2-hydroxybenzaldehyde and its analogues.

Table 1: Optimized Geometrical Parameters (DFT vs.
Experimental)
The optimized molecular structure of 5-BSA was calculated using the B3LYP/6-311++G(d,p)

level of theory.[1][3] A comparison of selected calculated bond lengths and angles with typical

experimental ranges for similar molecules is presented below.

Parameter Bond/Angle
Calculated Value (Å
or °)[1]

Typical
Experimental
Range (Å or °)[1]

Bond Lengths C-C (aromatic) 1.38 - 1.41 1.3 - 1.4

C-H (aromatic) 1.08 - 1.09 0.93

C=O ~1.23 ~1.22

C-Br ~1.91 ~1.90

O-H ~0.97 ~0.96

Bond Angles C-C-C (aromatic) 119.2 - 121.4 118.5 - 121.1

C-C-H (aromatic) 117.9 - 121.7 119.3 - 120.1

Table 2: Vibrational Frequencies (Calculated vs.
Experimental FT-IR)
The vibrational frequencies for 5-BSA were calculated and compared with experimental FT-IR

data.[3] The theoretical frequencies are often scaled to better match experimental values.[4]
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Vibrational Mode
Calculated
Frequency (cm⁻¹)
[3]

Experimental FT-IR
Frequency (cm⁻¹)
[3]

Assignment

O-H stretch ~3200-3400 ~3200-3600
Phenolic hydroxyl

group

C-H stretch (aromatic) ~3000-3100 ~3000-3100 Aromatic C-H bonds

C=O stretch 1687 ~1650-1700
Aldehyde carbonyl

group

C-C stretch (aromatic) ~1400-1600 ~1400-1600
Aromatic ring

vibrations

C-Br stretch ~600-700 ~600-700 Carbon-bromine bond

Table 3: Electronic Properties and Reactivity Descriptors
The electronic properties, particularly the HOMO-LUMO energy gap, are crucial for

understanding the reactivity and electronic transitions of the molecule.[5]
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Molecule HOMO (eV) LUMO (eV)
Energy Gap
(eV)

Ionization
Potential
(eV)

Electron
Affinity (eV)

5-Bromo-2-

hydroxybenz

aldehyde

-7.937[6] -3.086[6] 4.851[6] 7.937[6] 3.086[6]

5-

Chlorosalicyl

aldehyde

- - - - -

3,5-

Dibromosalic

ylaldehyde

- - - - -

3-Fluoro

Salicylaldehy

de

- - - - -

Data for other molecules are not readily available in the searched literature but would be

calculated using similar DFT methods for a direct comparison.

Table 4: ADME Properties of Substituted
Salicylaldehydes
ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial in drug

development.[1]
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Derivat
ive

HBD HBA MR TPSA
GI
Absor
ption

BBB
Perme
ant

Lipins
ki
Violati
ons

Bioava
ilabilit
y
Score

5-

Bromo

Salicyla

ldehyde

1 2 41.55 37.30 High Yes 0 0.55

5-

Chloro

Salicyla

ldehyde

1 2 38.86 37.30 High Yes 0 0.55

3,4-

Dibrom

o-2-

hydroxy

benzald

ehyde

1 2 49.25 37.30 High Yes 0 0.55

3-

Fluoro

Salicyla

ldehyde

1 3 33.81 37.30 High Yes 0 0.55

HBD: Hydrogen Bond Donors, HBA: Hydrogen Bond Acceptors, MR: Molar Refractivity, TPSA:

Topological Polar Surface Area, GI: Gastrointestinal, BBB: Blood-Brain Barrier.[1]

Experimental and Computational Protocols
Experimental Protocols

FT-IR Spectroscopy: The FT-IR spectrum of 5-Bromo-2-hydroxybenzaldehyde was recorded

in the range of 4000–450 cm⁻¹ using a Perkin Elmer Spectrum instrument, equipped with a

KBr beam splitter.[7]
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UV-Vis Spectroscopy: The UV-Visible spectrum of 5-BSA in chloroform was measured using

a UV-1280 multipurpose instrument (UV-Visible Spectrophotometer) covering a range of

200–1100 nm.[7]

Computational Protocols
Software: The geometry optimization and frequency calculations for 5-Bromo-2-

hydroxybenzaldehyde were performed using the Gaussian 09 software package.[7]

Visualization of the results was carried out using GaussView 5.[7]

Method: The Density Functional Theory (DFT) calculations were carried out using the B3LYP

(Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[7]

Basis Set: The 6-311++G(d,p) basis set was employed for all calculations, as it has been

shown to provide accurate results for similar molecular systems.[1][7]

Solvent Effects: For UV-Vis analysis, solvent effects were modeled using the self-consistent

isodensity polarizable continuum model (SCI-PCM).[8]

Visualization of Workflow
The following diagram illustrates the logical workflow for a combined DFT and experimental

analysis of a substituted salicylaldehyde.
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Caption: Workflow for DFT calculations and experimental validation.

Conclusion
The combined experimental and theoretical investigation of 5-Bromo-2-hydroxybenzaldehyde

provides a robust framework for understanding its molecular properties. The good agreement

between the calculated and experimental data validates the chosen computational

methodology (B3LYP/6-311++G(d,p)). This approach can be confidently extended to predict

the properties of the target molecule, 5-Bromo-3-fluoro-2-hydroxybenzaldehyde, and other
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related compounds. Such studies are invaluable for the rational design of new molecules with

desired chemical and biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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